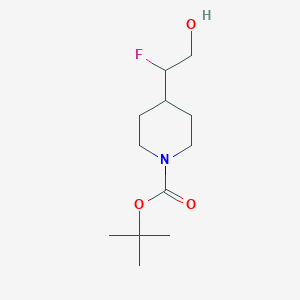

Tert-butyl 4-(1-fluoro-2-hydroxyethyl)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

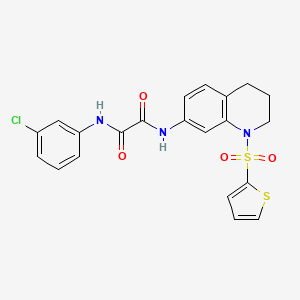

“Tert-butyl 4-(1-fluoro-2-hydroxyethyl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 1781022-36-3 . It has a molecular weight of 247.31 .

Molecular Structure Analysis

The InChI code for this compound is1S/C12H22FNO3/c1-12(2,3)17-11(16)14-6-4-9(5-7-14)10(13)8-15/h9-10,15H,4-8H2,1-3H3 . This code represents the compound’s molecular structure. Physical And Chemical Properties Analysis

This compound has a molecular weight of 247.31 . It’s stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Synthesis of Biologically Active Compounds

Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a derivative of tert-butyl 4-(1-fluoro-2-hydroxyethyl)piperidine-1-carboxylate, is an important intermediate in synthesizing biologically active compounds such as crizotinib (Kong et al., 2016). This synthesis process involves multiple steps and results in significant yields, underscoring its importance in pharmaceutical research.

Key Intermediate in Drug Synthesis

Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, another variant of the compound, is a key intermediate in synthesizing Vandetanib (Wang et al., 2015). The synthesis method involves acylation, sulfonation, and substitution steps, highlighting its complex role in drug development.

Structural Studies and Characterization

X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate provide insights into its structural properties, revealing that it occurs in the 4-enol form under certain conditions (Didierjean et al., 2004). Such studies are crucial for understanding the molecular behavior of these compounds in various environments.

Antibacterial and Anthelmintic Activity

A study on tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate showed that it exhibits poor antibacterial and moderate anthelmintic activity (Sanjeevarayappa et al., 2015). This suggests potential applications in developing treatments against specific parasites and bacteria.

Development of Potent Kinase Inhibitors

A practical synthesis method for a derivative of this compound was described as a key intermediate in preparing potent deoxycytidine kinase (dCK) inhibitors (Zhang et al., 2009). The synthesis process provides an economical alternative to other methods, emphasizing its utility in drug development.

Enzymatic Metabolism Studies

Research on the in vitro metabolism of tert-butyl-4-fluoro-pyrrolidin derivatives highlighted the formation of various metabolites, with major reactions being hydroxylation and carbonyl reduction (Yoo et al., 2008). These findings are important for understanding how such compounds are metabolized in biological systems.

Safety and Hazards

Future Directions

properties

IUPAC Name |

tert-butyl 4-(1-fluoro-2-hydroxyethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22FNO3/c1-12(2,3)17-11(16)14-6-4-9(5-7-14)10(13)8-15/h9-10,15H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGEYVOBSVRXLBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(CO)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-N-(3-chloro-4-methylphenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2597226.png)

![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2597227.png)

![2-[(2,5-Dimethylphenyl)methylsulfanyl]-6-[(4-methoxyphenyl)methyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B2597228.png)

![[3-(Hydroxymethyl)phenyl] 3-methylbutanoate](/img/structure/B2597229.png)

![N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2597231.png)

![2-chloro-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B2597234.png)

![3-[4-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B2597240.png)

![Ethyl 4-((4-fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2597243.png)

![N-Spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-yloxirane-2-carboxamide](/img/structure/B2597246.png)

![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2597247.png)